rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Overview
Description
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid is a chemical compound with the molecular formula C7H12N2O2S and a molecular weight of 188.25 g/mol This compound is known for its unique structure, which includes a hexahydropyrimidine ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid typically involves the following steps:
Formation of the Hexahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrimidine ring.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, which can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety to the hexahydropyrimidine ring, which can be accomplished through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid can be compared with other similar compounds, such as:
[(4S,6R)-6-methyl-2-oxohexahydropyrimidin-4-yl]acetic acid: Similar structure but with an oxo group instead of a thioxo group.
[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinan-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-2-5(3-6(10)11)9-7(12)8-4/h4-5H,2-3H2,1H3,(H,10,11)(H2,8,9,12)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVFOUCGKCYTEJ-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC(=S)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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